molecular formula C21H22N2O8S B6481949 methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 900013-04-9

methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B6481949
CAS No.: 900013-04-9
M. Wt: 462.5 g/mol
InChI Key: KPOLHMCNJJXXGD-UHFFFAOYSA-N
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Description

Methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H22N2O8S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.10968684 g/mol and the complexity rating of the compound is 829. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core substituted with various functional groups, contributing to its biological activity. Its empirical formula is C18H20N2O6SC_{18}H_{20}N_2O_6S, and it has a molecular weight of approximately 392.42 g/mol. The structure includes:

  • A dimethoxybenzenesulfonyl group that may enhance lipophilicity and cellular permeability.
  • A hydroxyphenyl moiety that could contribute to antioxidant properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the tetrahydropyrimidine ring via cyclocondensation.
  • Introduction of the sulfonyl and hydroxy groups through selective substitution reactions.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy:

  • Mechanism of Action : It has been shown to induce apoptosis in cancer cells by activating the MEK/ERK signaling pathway while simultaneously triggering endoplasmic reticulum (ER) stress responses .
  • Case Studies : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer (TNBC) cells, with IC50 values ranging from 5 to 15 µM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

  • Bactericidal Activity : It displayed effectiveness against Gram-positive and Gram-negative bacteria in laboratory settings. The minimum inhibitory concentration (MIC) was determined to be between 10-20 µg/mL for several strains .
  • Fungicidal Effects : Preliminary tests indicated activity against common fungal pathogens, suggesting potential applications in treating fungal infections .

Data Table: Biological Activity Summary

Activity TypeTest Organisms/CellsIC50/MIC ValuesReference
AnticancerTNBC Cells5 - 15 µM
AntimicrobialStaphylococcus aureus10 µg/mL
Escherichia coli20 µg/mL
Candida albicans15 µg/mL

Mechanistic Insights

The biological activity of the compound can be attributed to its ability to interact with cellular pathways:

  • ER Stress Induction : It activates the unfolded protein response (UPR), leading to apoptosis in tumor cells.
  • Inhibition of Cell Proliferation : The sulfonyl and hydroxy groups may enhance interactions with specific receptors or enzymes involved in cell cycle regulation.

Properties

IUPAC Name

methyl 6-[(2,5-dimethoxyphenyl)sulfonylmethyl]-4-(4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O8S/c1-29-14-8-9-16(30-2)17(10-14)32(27,28)11-15-18(20(25)31-3)19(23-21(26)22-15)12-4-6-13(24)7-5-12/h4-10,19,24H,11H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOLHMCNJJXXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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